2-Butenenitrile, 3-amino-

Catalog No.
S662114
CAS No.
1118-61-2
M.F
C4H6N2
M. Wt
82.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Butenenitrile, 3-amino-

CAS Number

1118-61-2

Product Name

2-Butenenitrile, 3-amino-

IUPAC Name

3-aminobut-2-enenitrile

Molecular Formula

C4H6N2

Molecular Weight

82.1 g/mol

InChI

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3

InChI Key

DELJOESCKJGFML-DUXPYHPUSA-N

SMILES

CC(=CC#N)N

Canonical SMILES

CC(=CC#N)N

Isomeric SMILES

C/C(=C\C#N)/N

Synthesis and Characterization:

2-Butenenitrile, 3-amino-, also known as 3-aminocrotononitrile, is a small organic molecule with the chemical formula C4H6N2. While its research applications are limited, its synthesis and characterization have been reported in scientific literature. One study details its preparation via the condensation reaction of acetaldehyde and malononitrile in the presence of a dehydrating agent. [PubChem, National Institutes of Health, "3-Aminocrotononitrile", ] The same study also describes its characterization using various spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy.

Potential Applications:

Despite limited research on its specific applications, 2-Butenenitrile, 3-amino- possesses functional groups (amine and nitrile) that might be of interest for further exploration. The amine group can participate in various reactions like condensation and acylation, potentially leading to the formation of novel compounds with diverse properties. The nitrile group can also undergo different transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid. These functionalities suggest potential applications in areas like:

  • Material Science: The molecule's reactive groups could be utilized in the design and synthesis of new polymers or functional materials.
  • Organic Synthesis: It might serve as a building block for the synthesis of more complex molecules with desired properties.
  • Medicinal Chemistry: The presence of functional groups could lead to the development of new drug candidates, although further research is necessary to explore this possibility.

The significance of 3-aminocrotononitrile in scientific research is primarily as a building block for the synthesis of more complex molecules. Its presence of an amine group (NH2) and a nitrile group (CN) makes it a versatile intermediate for organic reactions [].


Molecular Structure Analysis

3-Aminocrotononitrile has a conjugated system consisting of a double bond between the second and third carbon atoms and a nitrile group attached to the third carbon. The amine group is attached to the second carbon. This structure allows for delocalization of electrons, which can influence its chemical reactivity [, ].

Here are some key features of its structure:

  • Conjugated system: The double bond and the nitrile group are in resonance, allowing for electron delocalization across the molecule [].
  • Amine group: The presence of the amine group provides a basic site for reactions [].
  • Nitrile group: The nitrile group can be converted into various functional groups, making it a versatile intermediate [].

Chemical Reactions Analysis

Synthesis: 3-Aminocrotononitrile can be synthesized by the condensation of acetaldehyde and ammonia in the presence of a dehydrating agent like acetic acid [].

CH3CHO + NH3 -> CH3CH=CH-NH2 (acroleinamine)CH3CH=CH-NH2 + CH3COOH -> CH3CH=CH-CH=C=N + H2O (3-aminocrotononitrile)

Other reactions: Due to its functional groups, 3-aminocrotononitrile can participate in various reactions, but specific details are limited in the available scientific literature. Some potential reactions include:

  • Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid group [].
  • Addition reactions: The double bond can undergo addition reactions with various reagents [].

Physical Description

OtherSolid

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 79 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (78.48%): Fatal if swallowed [Danger Acute toxicity, oral];
H302 (21.52%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (48.1%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (30.38%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (30.38%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (98.73%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (20.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

1118-61-2

Wikipedia

3-Aminocrotononitrile

General Manufacturing Information

All other chemical product and preparation manufacturing
2-Butenenitrile, 3-amino-: ACTIVE

Dates

Modify: 2023-08-15

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